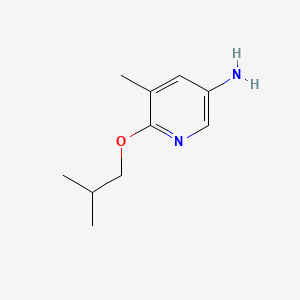

6-Isobutoxy-5-methylpyridin-3-amine

Descripción

6-Isobutoxy-5-methylpyridin-3-amine is a pyridine derivative featuring an isobutoxy (-OCH₂CH(CH₃)₂) group at position 6, a methyl (-CH₃) group at position 5, and an amine (-NH₂) group at position 2.

Propiedades

IUPAC Name |

5-methyl-6-(2-methylpropoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-7(2)6-13-10-8(3)4-9(11)5-12-10/h4-5,7H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCSPVWVTKLWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734402 | |

| Record name | 5-Methyl-6-(2-methylpropoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249789-40-9 | |

| Record name | 5-Methyl-6-(2-methylpropoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isobutoxy-5-methylpyridin-3-amine can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method involves the reaction of 5-bromo-2-methylpyridin-3-amine with isobutylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the reaction mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 6-Isobutoxy-5-methylpyridin-3-amine may involve large-scale Suzuki cross-coupling reactions using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

6-Isobutoxy-5-methylpyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-Isobutoxy-5-methylpyridin-3-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: The compound can be used in the development of novel materials, such as liquid crystals or organic semiconductors, due to its unique electronic properties.

Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.

Mecanismo De Acción

The mechanism of action of 6-Isobutoxy-5-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Derivatives

Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. Substituents on the pyridine ring critically influence electronic properties, solubility, and biological activity. Below is a detailed comparison of 6-Isobutoxy-5-methylpyridin-3-amine with its analogs:

Table 1: Key Structural and Functional Comparisons

Availability and Commercial Relevance

- Discontinued Compounds : The discontinuation of 6-Isobutoxy-5-methylpyridin-3-amine contrasts with the commercial availability of analogs like 6-Methoxy-5-methylpyridin-3-amine, suggesting market preference for simpler, more stable derivatives .

- Specialized Applications : Brominated and bipyridine derivatives remain niche but critical for targeted synthesis .

Actividad Biológica

6-Isobutoxy-5-methylpyridin-3-amine is a compound of significant interest in medicinal chemistry and materials science. Its unique structure provides various biological activities, making it a valuable candidate for further research. This article delves into its synthesis, biological mechanisms, and potential applications, supported by data tables and case studies.

Synthesis Methods:

The compound can be synthesized through a palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of 5-bromo-2-methylpyridin-3-amine with isobutylboronic acid in the presence of a palladium catalyst and a base, leading to high yields and purity in an industrial setting.

Chemical Properties:

6-Isobutoxy-5-methylpyridin-3-amine can undergo various chemical reactions:

- Oxidation: Can form N-oxides.

- Reduction: Converts to amine derivatives.

- Substitution: Participates in nucleophilic substitution reactions.

Biological Activity

Mechanism of Action:

The biological activity of 6-Isobutoxy-5-methylpyridin-3-amine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may modulate enzymatic activity by binding to active or allosteric sites on target proteins, influencing various biological processes .

Research Findings:

Recent studies have highlighted several biological activities associated with this compound:

-

Anticancer Activity:

- Case Study: In vitro studies demonstrated that 6-Isobutoxy-5-methylpyridin-3-amine exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of cell proliferation in MCF cell lines, leading to apoptosis at specific dosages .

- IC50 Values: The compound's IC50 values indicate its potency; for example, it exhibited an IC50 of 25.72 ± 3.95 μM against certain cancer types .

- Antimicrobial Properties:

Comparative Analysis

To better understand the uniqueness of 6-Isobutoxy-5-methylpyridin-3-amine, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Notable Biological Activity |

|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Precursor | Precursor for synthesis |

| 2-Methylpyridin-3-amine | Similar substituents | Varies in reactivity |

| 6-Isopropoxy-5-methylpyridin-3-amine | Different alkoxy group | Varies in electronic properties |

The presence of the isobutoxy group distinguishes it from these compounds, imparting unique electronic and steric properties that influence its reactivity and interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.